molecular formula C19H27N3O B040277 1H-Pyrazole-4-acetamide, N,N-bis(1-methylethyl)-3,5-dimethyl-1-phenyl-, hemihydrate CAS No. 125103-57-3

1H-Pyrazole-4-acetamide, N,N-bis(1-methylethyl)-3,5-dimethyl-1-phenyl-, hemihydrate

Numéro de catalogue B040277
Numéro CAS: 125103-57-3
Poids moléculaire: 313.4 g/mol
Clé InChI: RHSOSHVNVJVWGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1H-Pyrazole-4-acetamide, N,N-bis(1-methylethyl)-3,5-dimethyl-1-phenyl-, hemihydrate, commonly known as PDK1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment and other medical fields.

Mécanisme D'action

PDK1 inhibitor works by inhibiting the activity of the protein kinase PDK1, which is involved in the signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting PDK1, PDK1 inhibitor disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
PDK1 inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, PDK1 inhibitor has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

PDK1 inhibitor has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. Additionally, PDK1 inhibitor has a relatively low toxicity profile, making it safe for use in animal models. However, PDK1 inhibitor has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.

Orientations Futures

There are several future directions for research on PDK1 inhibitor. One area of focus is the development of more potent and selective PDK1 inhibitors, which could improve the efficacy and specificity of the compound for cancer treatment. Additionally, research is needed to better understand the mechanisms underlying the anti-cancer and metabolic effects of PDK1 inhibitor, which could lead to the development of new therapeutic strategies for cancer and metabolic diseases. Finally, studies are needed to evaluate the safety and efficacy of PDK1 inhibitor in clinical trials, which could pave the way for its use in cancer treatment and other medical fields.

Méthodes De Synthèse

The synthesis of PDK1 inhibitor involves the reaction of 1H-pyrazole-4-carboxamide with isopropylmagnesium chloride and 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid chloride. The resulting compound is then treated with acetic anhydride to obtain the hemihydrate form of the compound. The synthesis method has been optimized to improve the yield and purity of the compound for use in scientific research.

Applications De Recherche Scientifique

PDK1 inhibitor has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer, including breast, prostate, and lung cancer. Additionally, PDK1 inhibitor has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Propriétés

Numéro CAS

125103-57-3

Formule moléculaire

C19H27N3O

Poids moléculaire

313.4 g/mol

Nom IUPAC

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C19H27N3O/c1-13(2)21(14(3)4)19(23)12-18-15(5)20-22(16(18)6)17-10-8-7-9-11-17/h7-11,13-14H,12H2,1-6H3

Clé InChI

RHSOSHVNVJVWGA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N(C(C)C)C(C)C

SMILES canonique

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N(C(C)C)C(C)C

Autres numéros CAS

125103-57-3

Synonymes

2-(3,5-dimethyl-1-phenyl-pyrazol-4-yl)-N,N-dipropan-2-yl-acetamide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.